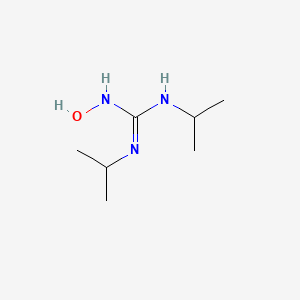
N-Hydroxy-N',N''-dipropan-2-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N’,N’'-dipropan-2-ylguanidine: is an organic compound that belongs to the class of N-hydroxyguanidines These compounds are characterized by the presence of a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine typically involves the reaction of guanidine derivatives with hydroxylamine or its derivatives under controlled conditions. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
N-Hydroxy-N’,N’'-dipropan-2-ylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
N-Hydroxyguanidine: Shares the N-hydroxyguanidine core structure but lacks the propan-2-yl groups.
N-Hydroxy-N’,N’'-dimethylguanidine: Similar structure with methyl groups instead of propan-2-yl groups.
N-Hydroxy-N’,N’'-diethylguanidine: Contains ethyl groups instead of propan-2-yl groups.
Uniqueness: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine is unique due to the presence of propan-2-yl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. These structural differences can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Properties
CAS No. |
36859-80-0 |
|---|---|
Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-hydroxy-2,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C7H17N3O/c1-5(2)8-7(10-11)9-6(3)4/h5-6,11H,1-4H3,(H2,8,9,10) |
InChI Key |
VIJLEVADIQUTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=NC(C)C)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


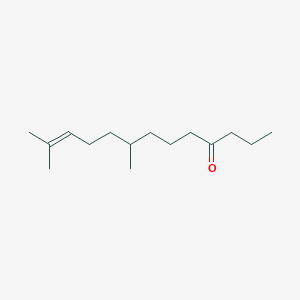

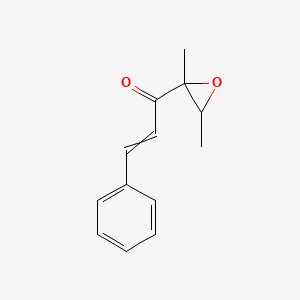

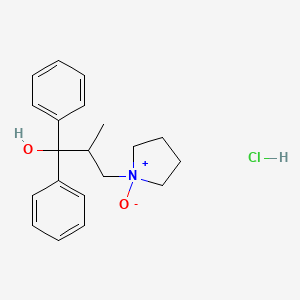
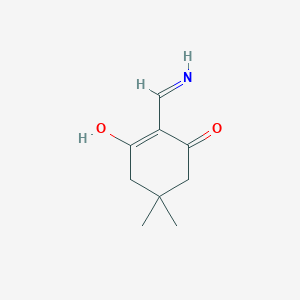
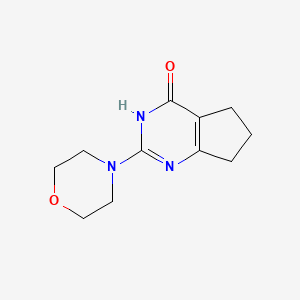
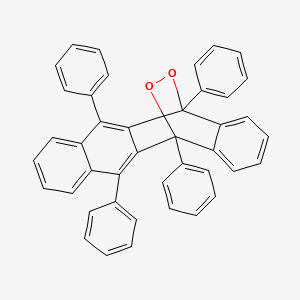
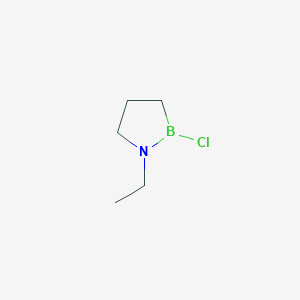
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
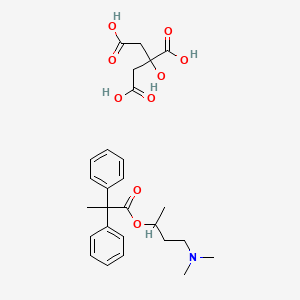


![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
